molecular formula C11H14N4 B13282203 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine

Cat. No.: B13282203
M. Wt: 202.26 g/mol
InChI Key: HGLOSPIHZHKENM-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a phenyl group attached to the triazole ring, which is further connected to a propan-2-amine moiety. Triazole derivatives are known for their diverse biological activities and have found applications in various fields including medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide under suitable conditions.

    Cycloaddition Reaction: The azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Functionalization: The resulting triazole compound is further functionalized to introduce the propan-2-amine moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvent, temperature control, and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in various functionalized triazole derivatives.

Scientific Research Applications

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase-II.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. Studies have shown moderate to good activity against various bacterial and fungal strains.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and photostabilizers.

Mechanism of Action

The mechanism of action of 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in the treatment of glaucoma.

Comparison with Similar Compounds

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine can be compared with other triazole derivatives, such as:

    1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with an aldehyde group instead of the propan-2-amine moiety.

    1-Phenyl-1H-1,2,3-triazole-4-methanol: Contains a hydroxymethyl group instead of the propan-2-amine moiety.

    1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Features a carboxylic acid group in place of the propan-2-amine moiety.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. Its propan-2-amine moiety allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amine, also known as a triazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique triazole ring structure, which is often associated with various pharmacological properties. This article explores the biological activity of this compound through a review of relevant studies and findings.

The chemical formula for this compound is C11H13N3C_{11}H_{13}N_3 with a molecular weight of 203.24 g/mol. Its structure includes a triazole moiety that is known for its role in drug design.

PropertyValue
Chemical FormulaC₁₁H₁₃N₃
Molecular Weight203.24 g/mol
IUPAC Name2-(1-phenyltriazol-4-yl)propan-2-amine
CAS Number1384430-24-3

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures to this compound demonstrated effective inhibition against various bacterial strains. The mechanism is believed to involve the disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Properties

Triazole derivatives have been investigated for their potential anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has been effective against glioma and breast cancer cells, suggesting a promising avenue for cancer therapy.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

Case Study 1: Antimicrobial Testing
In a comparative study on various triazole derivatives, 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-amines exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This indicates moderate activity compared to standard antibiotics.

Case Study 2: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant reduction in cell viability (70% at 10 µM concentration) in MDA-MB-231 breast cancer cells. The study emphasized the importance of further exploring the structure–activity relationship (SAR) to enhance efficacy.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological profile of triazole derivatives. The incorporation of various substituents on the phenyl ring has been shown to influence both antimicrobial and anticancer activities significantly.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-(1-phenyltriazol-4-yl)propan-2-amine

InChI

InChI=1S/C11H14N4/c1-11(2,12)10-8-15(14-13-10)9-6-4-3-5-7-9/h3-8H,12H2,1-2H3

InChI Key

HGLOSPIHZHKENM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC=CC=C2)N

Origin of Product

United States

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